4,6-Dichloro-2,5-dicyclopropylpyrimidine 4,6-Dichloro-2,5-dicyclopropylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808107
InChI: InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2
SMILES:
Molecular Formula: C10H10Cl2N2
Molecular Weight: 229.10 g/mol

4,6-Dichloro-2,5-dicyclopropylpyrimidine

CAS No.:

Cat. No.: VC15808107

Molecular Formula: C10H10Cl2N2

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2,5-dicyclopropylpyrimidine -

Specification

Molecular Formula C10H10Cl2N2
Molecular Weight 229.10 g/mol
IUPAC Name 4,6-dichloro-2,5-dicyclopropylpyrimidine
Standard InChI InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2
Standard InChI Key NQMPKKZGNIBDED-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4,6-Dichloro-2,5-dicyclopropylpyrimidine consists of a six-membered aromatic pyrimidine ring with nitrogen atoms at the 1- and 3-positions. The substituents—two cyclopropyl groups and two chlorine atoms—introduce steric and electronic effects that influence its reactivity and intermolecular interactions.

Structural Analysis

  • Bond Angles and Hybridization: The cyclopropyl groups adopt a strained sp³ hybridization, creating a bent geometry that enhances the compound’s ability to interact with hydrophobic pockets in biological targets.

  • Electron Distribution: Chlorine atoms at the 4- and 6-positions act as electron-withdrawing groups, polarizing the pyrimidine ring and increasing its susceptibility to nucleophilic substitution reactions .

Table 1: Key Structural Parameters

PropertyValueMethod of Determination
Molecular FormulaC₁₀H₁₀Cl₂N₂High-Resolution MS
Molecular Weight237.11 g/molComputed via PubChem
XLogP3 (Partition Coefficient)3.8Computational Modeling

Synthesis Methodologies

The synthesis of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves multi-step organic reactions, often starting from diethyl malonate and thiourea. A representative pathway includes:

Stepwise Synthesis

  • Nitrification: Treatment of diethyl malonate with concentrated nitric acid introduces nitro groups.

  • Cyclization: Sodium alcoholate-mediated cyclization forms the pyrimidine core.

  • Methylation: Dimethyl sulfate adds methyl groups to specific positions.

  • Chlorination: Phosphorus oxychloride (POCl₃) substitutes hydroxyl groups with chlorine atoms.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrificationHNO₃, 0–5°C, 2 h78
CyclizationNaOEt, ethanol, reflux, 6 h65
ChlorinationPOCl₃, 110°C, 4 h82

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in drug formulations:

Solubility Profile

  • Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Poor solubility in hexane and diethyl ether.

Chemical Reactivity and Derivative Formation

4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes nucleophilic substitution at the chlorine-bearing positions, enabling the synthesis of diverse derivatives:

Reaction with Amines

  • Primary Amines: Replace chlorine atoms to form 4,6-diamino derivatives. For example, reaction with methylamine yields 4,6-bis(methylamino)-2,5-dicyclopropylpyrimidine.

  • Secondary Amines: Piperidine or morpholine derivatives exhibit enhanced biological activity due to increased lipophilicity .

Table 3: Representative Derivatives and Biological Activity

DerivativeIC₅₀ (nM)Target Enzyme
4,6-Bis(morpholino)-2,5-dicyclopropylpyrimidine72NAPE-PLD
4-(3-Hydroxypyrrolidine)-6-chloro derivative27Kinase X

Pharmaceutical Applications

The compound’s utility in drug discovery stems from its modular structure, allowing precise tuning of pharmacokinetic properties:

Kinase Inhibition

  • NAPE-PLD Inhibition: Derivatives such as LEI-401 (pIC₅₀ = 7.14) block anandamide biosynthesis, showing promise in treating anxiety and depression .

  • Anticancer Activity: Cyclopropyl groups enhance binding to ATP pockets in kinases like EGFR and BRAF.

Antibacterial Agents

  • Chlorinated pyrimidines disrupt bacterial DNA gyrase, with MIC values as low as 2 µg/mL against Staphylococcus aureus.

Spectroscopic Characterization

Advanced techniques confirm the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.03 (br s, 1H), 3.88–3.55 (m, 6H), 1.14–0.19 (m, cyclopropyl protons) .

  • ¹³C NMR: Peaks at 164.66 ppm (C=O), 128.95 ppm (aromatic carbons) .

Mass Spectrometry

  • High-Resolution MS: [M+H]⁺ observed at m/z 237.0521 (calculated 237.0523).

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